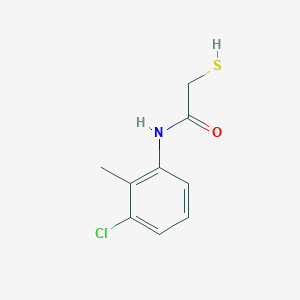
N-(3-chloro-2-methylphenyl)-2-mercaptoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related acetamide compounds involves multiple steps, including acetylation, esterification, and ester interchange, leading to high yields of target compounds. For example, 2-hydroxy-N-methyl-N-phenyl-acetamide was synthesized through a series of reactions starting from N-methylaniline and chloracetyl chloride, demonstrating the complexity and efficiency of synthesizing acetamide derivatives (Zhou & Shu, 2002). This process may share similarities with the synthesis of N-(3-chloro-2-methylphenyl)-2-mercaptoacetamide, highlighting the intricate steps involved in producing such compounds.
Molecular Structure Analysis
The molecular structure of acetamide compounds has been extensively studied using spectroscopic methods. For instance, studies on N-(2-methylphenyl)-2,2-dichloroacetamide and its derivatives have provided insights into their structural and vibrational characteristics through FTIR, FT-Raman spectra, and quantum chemical analyses (Arjunan et al., 2009). These studies underline the importance of substituent effects on the amide group's characteristic frequencies, offering a foundation for understanding the molecular structure of N-(3-chloro-2-methylphenyl)-2-mercaptoacetamide.
Chemical Reactions and Properties
Research on similar compounds, such as N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives, has explored their potential as anticancer agents, showcasing the chemical reactivity and potential applications of acetamide derivatives (Mohammadi-Farani et al., 2014). This research highlights the diverse chemical properties and reactions that such compounds can undergo, which may be relevant to understanding N-(3-chloro-2-methylphenyl)-2-mercaptoacetamide.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Mercaptoacetamide derivatives are synthesized through various chemical reactions, highlighting their importance in the synthesis of complex molecules. For instance, mercapto-3-phenyl-1,2,4-triazole reacted with cyano compounds in boiling acetic acid, showcasing a method to synthesize 5-amino-2- phenyl(1,3)thiazolo(3,2-b)(1,2,4)triazole-6-carboxylate, a compound with potential applications in materials science and pharmacology (El-Sherief et al., 2011).
Biological Activities
- Certain mercaptoacetamide derivatives have been explored for their biological activities, including anticancer properties. For example, N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives were synthesized and evaluated for their in-vitro cytotoxicity as potential anticancer agents, showing that some derivatives exhibited promising activities against various cancer cell lines (Mohammadi-Farani et al., 2014).
Environmental and Analytical Applications
- Mercaptoacetamide derivatives have been used in environmental science, particularly in the preconcentration of metals from water, demonstrating their utility in analytical chemistry. For example, 2-Mercapto-N-2-naphthylacetamide (thionalide) loaded on glass beads aided in the preconcentration of microgram levels of antimony(III) from aqueous solutions, indicating its potential in environmental monitoring and analysis (Matsui et al., 1987).
Chemical Intermediates
- Compounds similar to N-(3-chloro-2-methylphenyl)-2-mercaptoacetamide serve as intermediates in the synthesis of various chemicals, demonstrating their importance in the development of new materials and drugs. The reaction of chlorodeoxypseudoephedrine hydrochloride with sodium thioacetate produced 1-phenyl-1-mercapto-2-(N-methylacetamido) propane, a compound with potential applications in radioprotection and pharmacology (Bhat & McCarthy, 1965).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNOS/c1-6-7(10)3-2-4-8(6)11-9(12)5-13/h2-4,13H,5H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMKSTLHSNVWFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CS |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-2-sulfanylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({[4-(aminocarbonyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B5526855.png)

![7-(3-phenyl-1,2,4-oxadiazol-5-yl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5526861.png)
![1-(3-chlorophenyl)-4-[2-hydroxy-4-(methylthio)butanoyl]-2-piperazinone](/img/structure/B5526867.png)
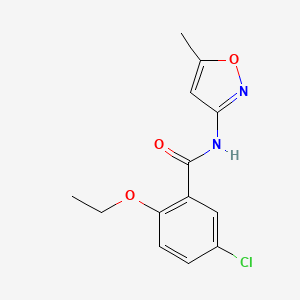
![(3S*,4S*)-1-[(5-ethyl-3-thienyl)carbonyl]-4-pyridin-2-ylpyrrolidine-3-carboxylic acid](/img/structure/B5526871.png)
![4-[(4-methyl-5-{1-[(6-methylpyridin-3-yl)carbonyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methyl]morpholine](/img/structure/B5526887.png)
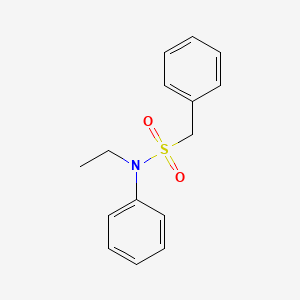
![N-({(2S,4S)-4-fluoro-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]pyrrolidin-2-yl}methyl)propanamide](/img/structure/B5526913.png)
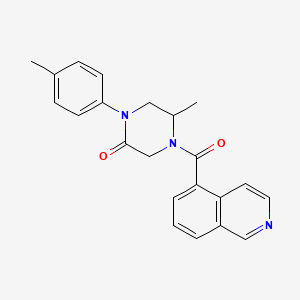
![4-{1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}pyridine](/img/structure/B5526926.png)
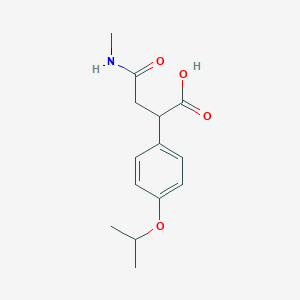
![3-(3-methylbutyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5526946.png)
![ethyl {2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5526952.png)